molecular formula C23H22ClN3O2 B1441232 benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1065113-62-3

benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B1441232
CAS No.: 1065113-62-3
M. Wt: 407.9 g/mol
InChI Key: LZONZEICYJYYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CAS: 1065113-62-3) is a fused heterocyclic compound featuring a pyrimido[4,5-d]azepine core. Its molecular formula is C₂₃H₂₂ClN₃O₂, with a molecular weight of 407.9 g/mol and an XLogP3 value of 4.8, indicating moderate lipophilicity . The compound includes a benzyl ester group at position 7 and a chlorine substituent at position 4, contributing to its structural uniqueness. It is commercially available as a pharmaceutical intermediate (99% purity) and has applications in drug discovery due to its modular reactivity .

Properties

IUPAC Name

benzyl 2-benzyl-4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-22-19-11-13-27(23(28)29-16-18-9-5-2-6-10-18)14-12-20(19)25-21(26-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONZEICYJYYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategy

The central synthetic challenge is forming the fused pyrimido[4,5-d]azepine ring system. This is typically achieved via cyclization reactions starting from appropriately substituted pyrimidine precursors and amino acid derivatives or their esters.

  • Step 1: Preparation of Pyrimidine Precursors
    Starting materials often include 4,6-dichloropyrimidine derivatives or 5-acetyl-4-aminopyrimidines, which provide the pyrimidine ring with reactive sites for further substitution and cyclization.

  • Step 2: Condensation and Cyclization
    The pyrimidine precursor is reacted with benzyl-substituted amino acid esters under acidic or basic conditions to form imine intermediates. Subsequent intramolecular cyclization occurs under reflux or controlled heating, often in alcoholic solvents (e.g., ethanol or butanol) with bases such as sodium methoxide, to close the azepine ring.

  • Step 3: Introduction of the 4-Chloro Substituent
    The chloro group at the 4-position is introduced either by starting with a chlorinated pyrimidine or by nucleophilic substitution of a leaving group with chloride sources during or after ring formation.

Installation of Benzyl Groups

  • The benzyl group at the 2-position of the pyrimido-azepine core can be introduced via nucleophilic substitution reactions using benzyl halides or benzyl-protected intermediates.

  • The benzyl ester at the carboxylate group is formed by esterification of the carboxylic acid intermediate with benzyl alcohol under acidic catalysis or by transesterification from other ester forms (e.g., ethyl esters).

Purification and Yield Optimization

  • Purification Techniques
    After synthesis, the compound is purified using column chromatography on silica gel with solvent gradients (ethyl acetate/hexane) to remove side products and unreacted starting materials. Preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA) is used for further purification and to achieve >95% purity.

  • Yield Considerations
    Optimized stoichiometry, reaction times, and temperatures typically yield the target compound in moderate to good yields (>70%). The use of continuous flow reactors has been explored for scale-up and improved reproducibility.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine precursor synthesis 4,6-dichloropyrimidine + benzyl amino acid ester Formation of substituted pyrimidine intermediate
2 Condensation & cyclization Acidic/basic conditions, reflux in butanol, sodium methoxide Cyclization to pyrimido-azepine core
3 Chlorination/substitution Chloride source or starting with chlorinated precursor Introduction of 4-chloro substituent
4 Esterification Benzyl alcohol, acidic catalyst or transesterification Formation of benzyl carboxylate ester
5 Purification Silica gel chromatography, preparative HPLC Isolation of pure benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Analytical and Structural Confirmation

  • Spectroscopic Methods :
    Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the structure and substitution pattern. High-resolution mass spectrometry (HRMS) verifies molecular weight.

  • X-ray Crystallography :
    Single-crystal X-ray diffraction is used to confirm the fused ring system and the stereochemistry of the azepine ring.

Research Findings and Notes

  • The benzyl substituents increase lipophilicity, which can affect solubility and biological membrane permeability.

  • The chloro substituent at the 4-position enhances electrophilicity, allowing further functionalization via nucleophilic aromatic substitution if desired.

  • Compared to ethyl esters of similar compounds, benzyl esters show different solubility profiles and potential for membrane penetration, relevant for medicinal chemistry applications.

  • Continuous flow synthesis methods and automated systems have been reported in related pyrimido-azepine syntheses to improve scalability and batch consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .

Comparison with Similar Compounds

(a) Methyl 4-Chloro-8,9-Dihydro-7H-Pyrimido[4,5-b]Azepine-6-Carboxylate (CAS: 947665-29-4)

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Key Differences : Replaces the benzyl ester with a methyl ester and lacks the 2-benzyl substituent.
  • Impact: Reduced molecular weight (239.66 vs.

(b) Benzyl 4-Chloro-2-(Methylsulfonyl)-8,9-Dihydro-5H-Pyrimido[4,5-d]Azepine-7(6H)-Carboxylate (CAS: 1422344-53-3)

  • Molecular Formula : C₁₇H₁₈ClN₃O₄S
  • Key Differences : Substitutes the 2-benzyl group with a methylsulfonyl moiety.
  • Impact : Increased polarity (sulfonyl group) and molecular weight (395.9 vs. 407.9), which may alter receptor-binding affinity .

(c) 2-Benzyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]Azepine (CAS: 1065110-62-4)

  • Molecular Formula : C₁₅H₁₇N₃
  • Key Differences : Lacks the 4-chloro and benzyl ester groups.

Heterocyclic Analogues with Modified Cores

(a) 1-Ethoxymethyl-5-Methyl-9-Phenyl-6,7,8,9-Tetrahydro-1H-Pyrimido[4,5-b][1,4]Diazepine-2,4(3H,5H)-Dione

  • Core Structure : Pyrimido[4,5-b][1,4]diazepine (7-membered ring with two nitrogens).
  • Key Differences : Ethoxymethyl and methyl substituents instead of benzyl/chloro groups.

(b) Oxazolo[4,5-d]Pyrimidines

  • Core Structure : Oxazole fused with pyrimidine.
  • Key Differences : Replaces azepine with oxazole, altering ring size and electronic properties.
  • Biological Relevance : Demonstrated antiviral activity and fatty acid amide hydrolase inhibition, suggesting divergent therapeutic targets compared to pyrimido-azepines .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Methyl Ester Analogue Methylsulfonyl Analogue Oxazolo[4,5-d]Pyrimidine
Molecular Weight (g/mol) 407.9 239.66 395.9 ~250–300
XLogP3 4.8 N/A N/A ~2.5–3.5
Topological Polar Surface Area (Ų) 55.3 ~50 ~90 ~70
Rotatable Bonds 5 3 4 2–4
Key Substituents 4-Cl, 2-benzyl 4-Cl, methyl ester 4-Cl, methylsulfonyl Oxazole, variable amines
  • Polar Surface Area : The benzyl ester contributes to a moderate TPSA (55.3), balancing solubility and permeability .

Biological Activity

Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrimidoazepine core with benzyl and chloro substituents. The synthesis typically involves the cyclization of pyrimidine derivatives and azepine precursors, followed by the introduction of benzyl and chloro groups through substitution reactions.

Synthetic Overview

  • Formation of Pyrimidoazepine Core : Cyclization under controlled conditions.
  • Introduction of Substituents :
    • Benzylation using benzyl chloride.
    • Chlorination using agents like thionyl chloride.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. This inhibition may lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity :
    • In vitro studies have shown that the compound exhibits antiproliferative effects against several human tumor cell lines. For instance, in assays measuring cell viability, IC50 values were reported in the nanomolar range for specific cancer types.
  • Anti-inflammatory Properties :
    • Research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzymatic Inhibition :
    • Studies have demonstrated that this compound can inhibit enzymes involved in metabolic processes, leading to altered cellular responses.

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal assessed the antiproliferative effects of various pyrimidoazepine derivatives, including this compound. The results indicated significant growth inhibition in human lung cancer cells (A549), with an IC50 value of approximately 50 nM.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory markers in vitro, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineSimilar core structureModerate anticancer activityLacks carboxylate group
2,4-Dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidineRelated substituentsLimited activity reportedDifferent substitution pattern

Q & A

Q. What are the typical synthetic routes for constructing the pyrimido[4,5-d]azepine core in this compound?

The pyrimido[4,5-d]azepine scaffold is commonly synthesized via multi-step strategies involving bis-electrophilic pyrimidine intermediates. For example, 4,6-dichloropyrimidine aldehydes can react with N-substituted amino acid esters and amines to form the diazepine core through sequential nucleophilic substitutions and cyclization (e.g., using POCl₃ for chlorination and triethylamine for amine coupling) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields and purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound and its intermediates?

Key characterization methods include:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylate esters) .
  • Elemental analysis to verify purity and stoichiometry .
  • Mass spectrometry (exact mass analysis) for molecular weight confirmation, as demonstrated for structurally related pyrimidoazepines .
  • ¹H/¹³C NMR to resolve substituent positions on the heterocyclic core .

Q. How can researchers ensure reproducibility in synthesizing this compound given its complex heterocyclic structure?

Reproducibility hinges on strict control of:

  • Reagent stoichiometry (e.g., excess POCl₃ for effective chlorination) .
  • Reaction time and temperature (e.g., maintaining 105–110°C during chlorination to avoid side products) .
  • Purification protocols , such as column chromatography or recrystallization, to isolate intermediates with >95% purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for pyrimidoazepine derivatives?

Discrepancies in bioactivity (e.g., antiviral vs. inactive derivatives) may arise from:

  • Substituent effects : Systematic SAR studies (e.g., varying benzyl or chloro groups) can clarify structural requirements for target engagement .
  • Assay variability : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) .
  • Impurity profiling : Trace impurities from incomplete purification (e.g., residual solvents) may artifactually modulate activity .

Q. How can computational modeling guide the design of derivatives with improved drug-like properties?

  • In silico ADMET prediction : Tools like SwissADME can assess solubility, permeability, and metabolic stability .
  • Docking studies : Map interactions between the chloro-benzyl substituent and target enzymes (e.g., fatty acid amide hydrolase) to prioritize synthetic targets .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to inform design .

Q. What experimental approaches optimize the regioselectivity of substitutions on the pyrimidoazepine core?

Regioselectivity challenges in introducing benzyl or chloro groups can be addressed via:

  • Directed metalation : Use directing groups (e.g., Boc-protected amines) to control electrophilic attack positions .
  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxylate esters) during functionalization .
  • Lewis acid catalysis : Employ catalysts like ZnCl₂ to favor substitutions at sterically accessible positions .

Q. How can combinatorial chemistry libraries enhance the discovery of bioactive pyrimidoazepine derivatives?

A 33-membered library of pyrimidoazepines was synthesized by varying amines and aldehydes in a one-pot, three-component reaction, achieving yields of 70–95% . This approach accelerates SAR exploration and identifies leads with novel bioactivities (e.g., anticancer or antiviral properties) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in silico toxicity predictions for this compound?

  • Validate in vitro : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm computational toxicity flags .
  • Re-evaluate model parameters : Adjust in silico algorithms to account for heterocycle-specific metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What methodologies confirm the stability of the benzyl carboxylate group under physiological conditions?

  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC .
  • Mass spectrometry : Detect hydrolysis products (e.g., free carboxylic acid) to assess ester stability .

Experimental Design Considerations

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

  • Process optimization : Replace volatile solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., chlorination) .

Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?

Include:

  • Positive controls (e.g., known inhibitors like URB597 for fatty acid amide hydrolase) .
  • Negative controls (e.g., vehicle-only and scrambled compound analogs) .
  • Blinded replicates to minimize observer bias in activity scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.